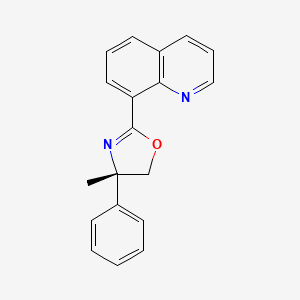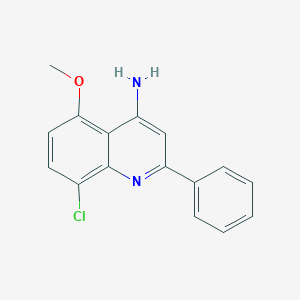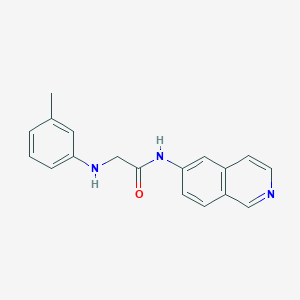![molecular formula C11H7BrN2O2 B11841274 6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid CAS No. 1346687-01-1](/img/structure/B11841274.png)
6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-[2,3’-bipyridine]-5’-carboxylic acid is a halogenated bipyridine derivative. Bipyridines are a class of compounds characterized by two pyridine rings connected by a single bond. The bromine atom at the 6-position and the carboxylic acid group at the 5’-position make this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[2,3’-bipyridine]-5’-carboxylic acid typically involves the bromination of [2,3’-bipyridine]-5’-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination reactions on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-[2,3’-bipyridine]-5’-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki, Stille, and Negishi coupling reactions to form more complex bipyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium or nickel catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or dimethylformamide (DMF).
Major Products
Substitution Products: Depending on the nucleophile used, products can include methoxy, amino, or thiol-substituted bipyridines.
Coupling Products: Formation of biaryl or heteroaryl bipyridine derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-[2,3’-bipyridine]-5’-carboxylic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and synthesis.
Industry: Utilized in the synthesis of materials for organic electronics, such as OLEDs.
Mecanismo De Acción
The mechanism of action of 6-Bromo-[2,3’-bipyridine]-5’-carboxylic acid largely depends on its role as a ligand. It can coordinate with metal ions to form complexes that can catalyze various chemical reactions. The bromine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2,2’-bipyridine
- 2,2’-Bipyridine-4,4’-dicarboxylic acid
- 2-Bromo-1,10-phenanthroline
Uniqueness
6-Bromo-[2,3’-bipyridine]-5’-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which can significantly influence its chemical properties and reactivity compared to other bipyridine derivatives .
Propiedades
Número CAS |
1346687-01-1 |
|---|---|
Fórmula molecular |
C11H7BrN2O2 |
Peso molecular |
279.09 g/mol |
Nombre IUPAC |
5-(6-bromopyridin-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H7BrN2O2/c12-10-3-1-2-9(14-10)7-4-8(11(15)16)6-13-5-7/h1-6H,(H,15,16) |
Clave InChI |
MNYHYSYGBOPSIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Br)C2=CC(=CN=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(Dimethylamino)phenyl)(7-methyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11841196.png)




![cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate](/img/structure/B11841225.png)

![2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethan-1-one](/img/structure/B11841232.png)

![N-[Bis(aziridin-1-yl)phosphoryl]-2-chlorobenzamide](/img/structure/B11841248.png)



![7-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11841282.png)
